Efavirenz (CAS 154598-52-4) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely utilized as a core active pharmaceutical ingredient (API) in antiretroviral therapy. From a procurement and formulation perspective, Efavirenz is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high membrane permeability but exceptionally poor aqueous solubility (often <10 µg/mL) [1]. Consequently, the commercial viability, processability, and therapeutic efficacy of Efavirenz products depend heavily on managing its solid-state chemistry. Buyers and formulators must prioritize specific polymorphs, co-crystals, or amorphous solid dispersions to overcome its inherent dissolution-rate-limited bioavailability [2].
Substituting Efavirenz with other first-generation NNRTIs, such as Nevirapine, fundamentally alters the pharmacokinetic profile and dosing regimen of the final drug product[1]. Efavirenz possesses a significantly longer terminal half-life, enabling highly desirable once-daily dosing, whereas Nevirapine requires twice-daily administration due to the autoinduction of its own metabolism [2]. Furthermore, within Efavirenz procurement itself, substituting the standard crystalline Form I with uncharacterized polymorphs, or failing to utilize solubility-enhancing formulations (like co-crystals or amorphous solid dispersions), leads to erratic absorption and formulation failure due to its strict BCS Class II limitations[3].
Efavirenz exhibits a highly favorable pharmacokinetic profile for patient compliance compared to other in-class NNRTIs like Nevirapine. Clinical pharmacokinetic studies demonstrate that Efavirenz has a terminal elimination half-life of 52–76 hours after a single dose [1]. In contrast, Nevirapine exhibits a much shorter terminal half-life of approximately 25–30 hours at steady state due to hepatic autoinduction [2]. This extended half-life allows Efavirenz to be formulated for once-daily administration.
| Evidence Dimension | Terminal elimination half-life |
| Target Compound Data | Efavirenz: 52–76 hours |
| Comparator Or Baseline | Nevirapine: ~25–30 hours (at steady state) |
| Quantified Difference | >2-fold longer half-life for Efavirenz |
| Conditions | In vivo human pharmacokinetic evaluation |
Procuring Efavirenz enables the development of once-daily oral dosage forms, a critical commercial advantage over twice-daily alternatives.
The solid-state form of Efavirenz dictates its processability and bioavailability. Thermodynamic and dissolution investigations reveal that Efavirenz Polymorph Form II is significantly more soluble than the standard commercial Polymorph Form I. Specifically, Form II demonstrates a 10-fold increase in aqueous solubility compared to Form I, alongside higher thermodynamic stability at room temperature [1].
| Evidence Dimension | Aqueous solubility and thermodynamic stability |
| Target Compound Data | Efavirenz Polymorph Form II |
| Comparator Or Baseline | Efavirenz Polymorph Form I |
| Quantified Difference | 10-fold higher solubility for Form II |
| Conditions | Recrystallization in methanol, evaluated via DSC and dissolution assays |
Selecting or engineering Form II during procurement provides a direct material pathway to overcome the severe solubility bottlenecks of standard Form I API.
To bypass the BCS Class II limitations of pure crystalline Efavirenz, co-crystallization is a highly effective formulation strategy. Research demonstrates that formulating Efavirenz as a co-crystal with Saccharin (in a 1:1 stoichiometric ratio) enhances its aqueous solubility up to 17-fold compared to the pure crystalline drug[1]. Furthermore, immediate-release tablets formulated with this co-crystal achieved over 90% drug release rapidly, vastly outperforming plain Efavirenz tablets [1].
| Evidence Dimension | Aqueous solubility and dissolution release |
| Target Compound Data | Efavirenz-Saccharin Co-crystal (1:1 ratio) |
| Comparator Or Baseline | Pure crystalline Efavirenz |
| Quantified Difference | 17-fold solubility enhancement and >90% rapid dissolution release |
| Conditions | Solvent evaporation method, tested in acetate buffer/SLS dissolution media |
Co-crystallization offers a highly scalable procurement and formulation strategy to radically improve bioavailability without altering the active pharmaceutical ingredient.
Converting crystalline Efavirenz into an Amorphous Solid Dispersion (ASD) is a proven method to enhance its dissolution kinetics. Studies utilizing hydrophilic carriers like PEG 6000 via solvent evaporation or hot melt extrusion show that Efavirenz ASDs can improve the dissolution rate from a baseline of 16% (for the pure crystalline drug) to 70% [1]. The transition from a crystalline to an amorphous state lowers the energy barrier for dissolution, directly addressing the drug's rate-limiting absorption step [1].
| Evidence Dimension | In vitro dissolution rate |
| Target Compound Data | Efavirenz Amorphous Solid Dispersion (ASD) |
| Comparator Or Baseline | Bulk crystalline Efavirenz |
| Quantified Difference | Improvement in dissolution from 16% to 70% |
| Conditions | Solid dispersion with hydrophilic carriers (e.g., PEG 6000) via solvent evaporation |
Sourcing or processing Efavirenz into an amorphous solid dispersion is critical for formulators aiming to achieve target bioavailability in immediate-release oral dosage forms.
Due to its extended terminal half-life of 52–76 hours compared to other NNRTIs like Nevirapine, Efavirenz is the optimal choice for formulating once-daily antiretroviral therapies. This pharmacokinetic advantage directly translates to improved patient compliance and simplified dosing regimens in commercial drug products [1].
For formulation teams struggling with the BCS Class II limitations of standard APIs, procuring Efavirenz Polymorph Form II or engineering Efavirenz-Saccharin co-crystals provides a robust solution. These specific solid-state modifications yield up to 10- to 17-fold increases in aqueous solubility, ensuring reproducible dissolution profiles in immediate-release tablets[2].
Efavirenz is highly suited for amorphous solid dispersion (ASD) manufacturing workflows, such as hot melt extrusion or solvent evaporation with hydrophilic carriers like PEG. This application scenario is critical for industrial scale-up where the dissolution rate must be radically improved (e.g., from 16% to 70%) to meet strict bioavailability targets [3].
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